1-Benzylpiperazine

概要

説明

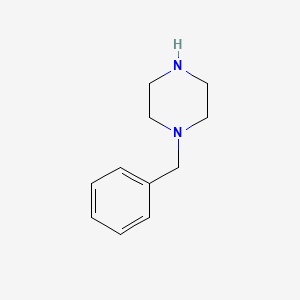

1-ベンジルピペラジンは、化学式C₁₁H₁₆N₂を持つ有機化合物です。これはピペラジンの誘導体であり、ピペラジン環の窒素原子にベンジル基が結合しています。 この化合物は、興奮剤および快楽作用を持つことが知られており、アンフェタミンに代わる薬物としてレクリエーション的に使用されてきました .

2. 製法

1-ベンジルピペラジンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、水酸化ナトリウムなどの塩基の存在下で、ピペラジンをベンジルクロリドと反応させる方法です。 この反応は通常、エタノールまたはメタノールなどの有機溶媒中で行われ、生成物は蒸留または再結晶によって精製されます .

工業生産方法では、同様の合成経路が用いられますが、規模が大きく、収率と純度を最大限に高めるために反応条件が最適化されます。 連続フロー反応器の使用やクロマトグラフィーなどの高度な精製技術によって、工業生産の効率を高めることができます .

準備方法

1-Benzylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is purified through distillation or recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

化学反応の分析

1-ベンジルピペラジンは、次のようなさまざまな化学反応を起こします。

酸化: 過酸化水素や過酸などの酸化剤を使用して、ベンジルピペラジンN-オキシドを生成するために酸化することができます。

還元: 1-ベンジルピペラジンの還元により、通常は水素化リチウムアルミニウムなどの還元剤を使用して、ピペラジンとベンジルアルコールが生成されます。

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、制御された温度などがあります。 生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります .

4. 科学研究での応用

1-ベンジルピペラジンは、さまざまな科学研究で研究されています。

科学的研究の応用

Pharmacodynamics and Mechanism of Action

BZP acts primarily as a stimulant with euphoriant properties. It exerts its effects by interacting with the serotonergic and dopaminergic systems, similar to substances like MDMA. Specifically, BZP inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. The following table summarizes BZP's potency relative to other stimulants:

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

|---|---|---|---|

| 1-Benzylpiperazine | 175 | 62 | 6050 |

| d-Amphetamine | 25 | 7 | 1765 |

| d-Methamphetamine | 25 | 12 | 736 |

This data indicates that while BZP is less potent than traditional amphetamines, it still demonstrates significant activity on neurotransmitter transporters, suggesting potential for both therapeutic and recreational use .

Recreational Use and Abuse Potential

BZP is often marketed as a legal alternative to ecstasy under names like "Legal X" or "Legal E." Studies have shown that it possesses rewarding properties in animal models, indicating a potential for abuse in humans. Research using conditioned place preference methods in rats demonstrated that BZP induces dose-dependent place preferences, which were modulated by specific receptor antagonists . This suggests that both dopamine and serotonin pathways are involved in its rewarding effects.

Toxicity and Safety Concerns

Despite its stimulant properties, BZP is associated with various adverse effects. Commonly reported symptoms include confusion, agitation, vomiting, anxiety, and palpitations . A notable case study highlighted a fatal incident involving high concentrations of BZP combined with other substances, emphasizing the risks associated with its recreational use . Additionally, studies have indicated that when combined with TFMPP (1-(3-trifluoromethylphenyl)piperazine), BZP can lead to significant hepatotoxicity in vitro, raising concerns about the safety of using these compounds together .

Potential Therapeutic Applications

Research into piperazine derivatives has revealed their potential therapeutic applications beyond recreational use. BZP and its analogs are being investigated for their central pharmacological activities that could lead to new treatments for psychiatric disorders. Piperazine derivatives have been explored for their roles as antipsychotic, antidepressant, and anxiolytic agents . However, the recreational use of BZP complicates its therapeutic potential due to the associated risks of abuse.

Case Studies and Research Findings

Several studies have documented the effects of BZP in various contexts:

- A retrospective analysis from an emergency department indicated that while BZP-related overdoses were relatively rare, they did occur primarily in conjunction with other substances .

- Investigations into the molecular imprinting of BZP have shown promise for developing selective sensors for detecting this compound in biological samples .

- Qualitative studies among young users in New Zealand revealed patterns of use during social events with mixed reports on adverse effects, suggesting a need for harm reduction strategies .

作用機序

1-ベンジルピペラジンは、主にセロトニン系およびドーパミン系受容体への作用を通じて効果を発揮します。セロトニンとドーパミンの放出を増加させ、神経伝達を促進し、興奮作用を誘発します。 この化合物の作用機序は、セロトニンおよびドーパミン再取り込みトランスポーターの阻害を含むアンフェタミンと同様です .

類似化合物との比較

1-ベンジルピペラジンは、次のような他のピペラジン誘導体と比較されることがよくあります。

フェニルピペラジン: 構造は似ていますが、ベンジル基ではなくフェニル基を持っています。薬理学的特性は異なり、さまざまな用途で使用されます。

ベンゾイルピペラジン: ベンゾイル基を持つ別の誘導体で、ドーパミン神経毒性作用が知られています.

これらの化合物と比較して、1-ベンジルピペラジンは、その特定の興奮作用および快楽作用において独自であり、レクリエーション使用のための一般的な選択肢となっています .

生物活性

1-Benzylpiperazine (BZP) is a synthetic compound that has garnered attention due to its psychoactive properties, primarily as a recreational drug. Its biological activity encompasses various mechanisms affecting the central nervous system (CNS), leading to both therapeutic and toxicological implications. This article reviews the biological activity of BZP, focusing on its pharmacodynamics, neurotoxic effects, and case studies highlighting its impact on human health.

Pharmacodynamics

BZP exhibits a complex mechanism of action, interacting with multiple neurotransmitter systems:

- Serotonergic System : BZP acts on the serotonin reuptake transporter, similar to MDMA, increasing serotonin levels in the extracellular space and enhancing serotonergic receptor activation. This action contributes to its euphoric effects.

- Dopaminergic System : It also affects dopamine reuptake but with lower potency compared to its action on serotonin.

- Noradrenergic System : BZP demonstrates antagonistic properties at the alpha2-adrenoreceptor, which inhibits negative feedback mechanisms and increases noradrenaline release .

The following table summarizes key pharmacodynamic properties of BZP:

| Mechanism | Action Type | Receptor/System Involved |

|---|---|---|

| Serotonin Reuptake | Inhibition | SERT |

| Dopamine Reuptake | Inhibition | DAT |

| Noradrenaline Release | Antagonism | Alpha2-adrenoreceptor |

Neurotoxic Effects

Recent studies have highlighted the neurotoxic potential of BZP. An in vitro study using human cancer cell lines (LN-18) demonstrated significant neurotoxic effects characterized by:

- Increased Reactive Oxygen Species (ROS) : BZP exposure led to elevated ROS production, indicating oxidative stress.

- Mitochondrial Dysfunction : The compound caused increased mitochondrial membrane potential and decreased ATP levels, suggesting impaired cellular energy metabolism.

- DNA Damage : Elevated levels of the DNA damage marker 8-OHdG were observed, alongside activation of pro-apoptotic pathways involving caspases -3 and -9 .

Case Studies

Several case studies have documented the adverse effects of BZP consumption in humans:

- Emergency Department Presentations : A study in Christchurch, New Zealand, reported 61 patients presenting with toxicity related to BZP-based herbal party pills. Common symptoms included insomnia, anxiety, nausea, and seizures. Notably, two patients experienced life-threatening conditions such as status epilepticus .

- Fatalities Linked to BZP : A retrospective analysis identified cases where BZP was present in postmortem samples of individuals who died under suspicious circumstances. In one instance, a young male's death was associated with high concentrations of BZP along with other substances like TFMPP and MDMA .

- Toxicity Patterns : Research indicated that higher plasma levels of BZP correlate with an increased incidence of seizures and other severe reactions, particularly when co-ingested with alcohol or other stimulants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzylpiperazine, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis of BZP derivatives often involves nucleophilic substitution or condensation reactions. For example, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine is synthesized by reacting this compound with 3-nitropyridine under reflux in ethanol/methanol with a palladium catalyst . Wet granulation and subcoating techniques (e.g., using Kollidon VA 64) can optimize drug delivery systems for BZP-containing formulations . Reaction standardization should include controlled parameters (temperature, solvent polarity, catalyst loading) and validation via HPLC or GC-MS to confirm purity (>97%) .

Q. Which analytical methods are most robust for quantifying BZP in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are gold standards. GC-MS achieves detection limits of 0.1 ng/mL in urine using derivatization agents like trifluoroacetic anhydride, while LC-ESI-MS offers superior selectivity for distinguishing BZP from structural analogs (e.g., TFMPP) . Cross-validation with nuclear magnetic resonance (NMR) ensures structural confirmation .

Q. How can researchers mitigate hazards during BZP handling in laboratory settings?

- Methodological Answer : Compliance with JIS T 8116 and 8147 standards is critical: use chemical-resistant gloves (nitrile), safety goggles, and fume hoods for powder handling . Acute toxicity studies indicate BZP’s irritant properties (Skin Corr. 1B; H314), necessitating immediate decontamination protocols for spills . Chronic exposure risks (hepatic metabolism) require regular biomonitoring of lab personnel .

Q. What pharmacological mechanisms underlie BZP’s stimulant effects?

- Methodological Answer : BZP acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with affinity for monoamine transporters (Ki = 120 nM for DAT). In vitro models using rat synaptosomes show dose-dependent neurotransmitter release, inhibited by selective reuptake blockers (e.g., fluoxetine) . Comparative studies with dexamphetamine reveal weaker potency but similar sympathomimetic toxicity profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or benzyl groups) impact BZP’s bioactivity and metabolic stability?

- Methodological Answer : Introducing a 3-nitropyridin-2-yl group enhances membrane permeability (logP increase from 2.1 to 3.4) and alters metabolic pathways. Cytochrome P450 2D6-mediated oxidation of the benzyl group generates 4-hydroxybenzylpiperazine, which exhibits reduced CNS penetration . Structure-activity relationship (SAR) studies using sigma-1 receptor ligands demonstrate that electron-withdrawing substituents (e.g., -CF₃) improve binding affinity by 15-fold .

Q. What in vitro models best predict BZP’s hepatotoxicity and neurotoxicity?

- Methodological Answer : Primary human hepatocytes exposed to BZP (IC₅₀ = 250 µM) show glutathione depletion and mitochondrial membrane depolarization, correlating with clinical hepatotoxicity . For neurotoxicity, SH-SY5Y dopaminergic cells treated with BZP (100 µM) exhibit ROS accumulation and caspase-3 activation, reversible with N-acetylcysteine pretreatment .

Q. How can conflicting pharmacokinetic data from human vs. rodent studies be reconciled?

- Methodological Answer : Discrepancies arise from species-specific metabolism. Rats predominantly excrete BZP as 4-hydroxybenzylpiperazine glucuronide (80% renal excretion), while humans produce N-oxidized metabolites via FMO3 . Allometric scaling adjusted for hepatic blood flow rates improves cross-species extrapolation .

Q. What strategies resolve batch-to-batch variability in BZP synthesis for pharmacological assays?

- Methodological Answer : Implement continuous flow reactors with automated temperature/pressure controls to reduce impurity levels (<0.5%) . Quality control via differential scanning calorimetry (DSC) ensures consistent melting points (91–92°C for 1-benzhydrylpiperazine derivatives) . Batch normalization using NMR-assisted quantification minimizes assay variability .

Q. Data Contradiction Analysis

Q. Why do some studies report BZP as a potential antidepressant, while others emphasize its neurotoxic effects?

- Methodological Answer : Dose-dependent effects explain this dichotomy. Low-dose BZP (0.1–1 mg/kg) inhibits monoamine oxidase-A (MAO-A) in vitro, mimicking SSRIs . However, recreational doses (50–200 mg) overstimulate serotonin receptors (5-HT₂B), leading to neuroinflammation and excitotoxicity . Contextual factors (e.g., co-administration with TFMPP) further complicate interpretations .

特性

IUPAC Name |

1-benzylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXXEPZFOOTTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride) | |

| Record name | N-Benzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022197 | |

| Record name | 1-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-28-6 | |

| Record name | 1-Benzylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UG152ZU0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。